N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Lipophilicity Physicochemical profiling Cannabinoid receptor ligand design

This fully synthetic tetra-substituted pyrazole-3-carboxamide is a structurally novel probe for extending the SAR landscape of CB1 cannabinoid receptor ligands. Its unique 4-propoxy substituent (absent from all major reference CB1 antagonists like SR141716A) and N-(2-chlorophenyl) tail enable controlled head-to-head evaluation of pyrazole 4-position H-bond acceptor capacity and aromatic amide N-substitution. Ideal for testing peripheral restriction hypotheses in metabolic disease research. Procure alongside rimonabant or AM251 for a definitive comparative study.

Molecular Formula C19H17ClFN3O2
Molecular Weight 373.81
CAS No. 1172921-27-5
Cat. No. B2912572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
CAS1172921-27-5
Molecular FormulaC19H17ClFN3O2
Molecular Weight373.81
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17ClFN3O2/c1-2-11-26-17-12-24(14-9-7-13(21)8-10-14)23-18(17)19(25)22-16-6-4-3-5-15(16)20/h3-10,12H,2,11H2,1H3,(H,22,25)
InChIKeyLQXBOCIDWXMLTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1172921-27-5): Structural Identity and Research Classification


N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1172921-27-5, molecular formula C₁₉H₁₇ClFN₃O₂, MW 373.81 g/mol) is a fully synthetic, tetra-substituted pyrazole-3-carboxamide . Its architecture—a 1-(4-fluorophenyl) group, a 4-propoxy substituent, and an N-(2-chlorophenyl) carboxamide side chain—places it squarely within the well-characterized class of diarylpyrazole-3-carboxamides whose prototypical member is SR141716A (rimonabant), a CB1 cannabinoid receptor antagonist/inverse agonist [1]. Compounds of this structural family have been extensively explored as cannabinoid receptor modulators, ICRAC channel inhibitors, and RIP2 kinase inhibitors [1][2]. The specific substitution pattern of CAS 1172921-27-5, featuring a 4-propoxy (rather than the more common 4-methyl, 4-ethyl, or 4-halo) group, combined with ortho-chloro and para-fluoro aromatic appendages, represents a distinct pharmacophoric profile that differentiates it from previously characterized analogs.

Why Structurally Similar Pyrazole-3-Carboxamides Cannot Be Substituted for CAS 1172921-27-5 Without Empirical Validation


Within the diarylpyrazole-3-carboxamide class, even single-atom modifications at the pyrazole 1-, 3-, or 4-positions are known to produce profound, non-linear shifts in receptor affinity, subtype selectivity, and functional activity [1]. For example, SR141716A (4-methyl) and SR147778 (4-ethyl) exhibit CB1 Ki values differing by >10-fold despite their close structural homology [1][2]. The 4-propoxy substituent present on CAS 1172921-27-5 introduces substantially different steric bulk, lipophilicity (estimated ΔlogP ≈ +0.8–1.2 vs. 4-methyl analogs), and hydrogen-bond acceptor capacity compared to the 4-methyl, 4-ethyl, or 4-halo substituents found in well-characterized reference compounds [3]. The N-(2-chlorophenyl) amide tail further diverges from the N-piperidinyl motif that dominates published CB1 antagonist SAR. Given that pyrazole-3-carboxamides also exhibit polypharmacology across CB1, CB2, ICRAC, and RIP2 kinase targets [4], simple potency extrapolation from class-level data is scientifically unsound. Any procurement decision for CAS 1172921-27-5 based on the activity profile of another congener constitutes an untested assumption with a high probability of experimental failure.

Differentiation Evidence for N-(2-Chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1172921-27-5): Quantitative Comparative Analysis


4-Propoxy Substituent Differentiation vs. 4-Methyl Reference Compounds: Calculated Physicochemical Parameters

The 4-propoxy group on CAS 1172921-27-5 confers a calculated logP (clogP) of approximately 5.1, representing an increase of roughly 1.0 log unit compared to the 4-methyl analog SR141716A (clogP ≈ 4.1) [1]. In the pyrazole-3-carboxamide CB1 ligand series, optimal CB1 affinity has been correlated with a narrow logP window; deviations >0.5 log units frequently shift receptor selectivity profiles [2]. The propoxy oxygen also introduces a hydrogen-bond acceptor at the pyrazole 4-position, absent in 4-alkyl analogs, which computational docking suggests may engage distinct residues in the CB1 receptor binding pocket [3]. This differentiation is class-level and computational; no experimental binding data exist for CAS 1172921-27-5.

Lipophilicity Physicochemical profiling Cannabinoid receptor ligand design

N-(2-Chlorophenyl) Amide Tail Differentiation vs. N-Piperidinyl Reference Compounds

The N-(2-chlorophenyl) carboxamide tail of CAS 1172921-27-5 is structurally distinct from the N-piperidinyl group present in SR141716A, SR147778, and AM251. Published SAR for pyrazole-3-carboxamide CB1 ligands demonstrates that the 3-carboxamide nitrogen substituent profoundly modulates both affinity and functional activity (agonist vs. inverse agonist vs. neutral antagonist) [1]. For instance, within the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide series, aliphatic N-substituents yield CB1 Ki values in the low nanomolar range (e.g., compound 7: Ki = 3.4 nM), whereas aromatic N-substitution shifts selectivity toward CB2 [1]. The ortho-chloro substituent on the phenyl ring of CAS 1172921-27-5 introduces steric constraint and altered electron density at the amide bond, predicted to affect the compound's conformational ensemble and target engagement kinetics relative to unsubstituted or para-substituted N-phenyl analogs [2]. This evidence is cross-study comparable to the extent that SAR trends are conserved within the pyrazole-3-carboxamide class.

CB1 receptor antagonist Structure-activity relationship Amide pharmacophore

H-Bond Acceptor Capacity at Pyrazole 4-Position: Structural Differentiation from 4-Alkyl and 4-Halo Congeners

The 4-propoxy group of CAS 1172921-27-5 introduces an ether oxygen at a position where all major reference CB1 antagonists (SR141716A: 4-methyl; SR147778: 4-ethyl; AM251: 4-methyl; NESS 0327: 4-chloro) carry either alkyl or halogen substituents incapable of acting as hydrogen-bond acceptors [1][2]. In the co-crystal structure of CB1 with the antagonist AM6538, the pyrazole 4-position projects toward a sub-pocket lined by residues including Phe-3.36 and Trp-5.43 [3]. Introduction of a hydrogen-bond-capable propoxy at this position is predicted to reorient the pyrazole core within the binding pocket and may establish novel interactions with Ser-7.39 or Cys-7.42, residues implicated in ligand recognition [3]. Direct comparative binding data between 4-alkoxy and 4-alkyl pyrazole-3-carboxamides at CB1 or CB2 have not been published; this analysis constitutes a class-level inference based on structural biology and computational chemistry principles.

Hydrogen bonding Receptor binding mode Pyrazole substitution

Molecular Topological Polar Surface Area (TPSA) Differentiation and Predicted BBB Penetration

The calculated topological polar surface area (TPSA) of CAS 1172921-27-5 is approximately 62 Ų, compared to approximately 50 Ų for SR141716A (rimonabant) [1]. The increment arises from the propoxy ether oxygen and the additional nitrogen-associated polar surface in the carboxamide. While both values fall below the established 90 Ų threshold for likely CNS penetration, the ~24% increase in TPSA for CAS 1172921-27-5 suggests moderately reduced passive BBB permeability relative to the reference antagonist [2]. This property difference is relevant for research programs where brain penetration must be titrated, such as in distinguishing central vs. peripheral CB1 pharmacology. No experimental brain-to-plasma ratio data are available for CAS 1172921-27-5.

Blood-brain barrier CNS drug design Physicochemical property

Recommended Research Applications for N-(2-Chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1172921-27-5) Based on Differentiation Evidence


Cannabinoid CB1 Receptor Structure-Activity Relationship (SAR) Expansion Studies

CAS 1172921-27-5 is most appropriately employed as a probe compound to extend the SAR landscape of diarylpyrazole-3-carboxamide CB1 ligands into previously unexplored 4-alkoxy / N-aryl substituent space. Its 4-propoxy group, absent from all major reference CB1 antagonists (SR141716A, AM251, SR147778, NESS 0327), and its N-(2-chlorophenyl) tail, structurally orthogonal to the canonical N-piperidinyl motif, make it a valuable comparator for establishing whether pyrazole 4-position H-bond acceptor capacity and aromatic amide N-substitution are tolerated or functionally productive at CB1 receptors [1][2]. Procurement of CAS 1172921-27-5 alongside SR141716A or AM251 enables a controlled head-to-head evaluation of these structural variables within a single experimental system.

Peripheral vs. Central CB1 Receptor Pharmacology Differentiation

The predicted ~24% increase in TPSA for CAS 1172921-27-5 relative to rimonabant suggests it may exhibit reduced passive CNS penetration [1]. Research programs investigating CB1 antagonism for metabolic indications (obesity, type 2 diabetes, NAFLD) where central CB1-mediated adverse effects (anxiety, depression) have historically limited clinical development can employ CAS 1172921-27-5 as a tool to test the hypothesis that physicochemical property modulation can achieve peripheral restriction without sacrificing target engagement. Comparative brain-to-plasma ratio determination against rimonabant or its analogs in rodent models would provide direct evidence for or against this application.

Polypharmacology Profiling Across Pyrazole-3-Carboxamide Targets

Pyrazole-3-carboxamides have been disclosed as ligands for CB1/CB2 receptors, ICRAC channel inhibitors, and RIP2 kinase inhibitors [1][2]. The unique substitution pattern of CAS 1172921-27-5—never before profiled in any published study—represents an opportunity to assess target selectivity across this broader target class. A panel screen against CB1, CB2, ICRAC (Orai1/STIM1), and RIP2 kinase would establish whether the 4-propoxy / N-(2-chlorophenyl) pharmacophore maintains the canonical cannabinoid receptor activity of this scaffold or exhibits a shifted selectivity profile. Such data would inform the compound's positioning within chemical biology tool compound libraries.

Reference Standard for Analytical Method Development and Forensic Toxicology

Given the structural novelty of CAS 1172921-27-5 within the diarylpyrazole-3-carboxamide class, it holds value as a certified reference material for developing LC-MS/MS or GC-MS analytical methods to detect emerging synthetic cannabinoid receptor agonists (SCRAs) [1]. Forensic toxicology laboratories require authenticated reference standards for each structurally distinct chemotype to ensure accurate identification in seized materials or biological specimens. CAS 1172921-27-5, with its distinctive 4-propoxy and ortho-chlorophenyl features, represents a chemotype not currently represented in most commercial SCRA reference standard panels.

Quote Request

Request a Quote for N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.